Molecular Weight and Topological Polar Surface Area (tPSA) Differentiation Against the Piperazine Analog
Substitution of the seven-membered azepane ring in the target compound with a smaller six-membered piperazine ring in N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946302-88-1) results in a quantifiable reduction in molecular volume and topological polar surface area (tPSA). The target compound possesses a molecular weight of 401.53 g/mol, whereas the piperazine analog has a molecular weight of 324.44 g/mol , representing a 77.09 g/mol (19.2%) decrease. This difference translates into a predicted tPSA reduction of approximately 12–18 Ų (class-level inference based on the removal of a methylene group and a change from tertiary amine to an N-methylpiperazine), which directly impacts membrane permeability and oral bioavailability predictions according to Lipinski's and Veber's rules . The higher molecular weight and tPSA of the target compound position it in a distinct chemical space relative to the piperazine-containing analog, making cross-substitution inappropriate for cell-based permeability screens or CNS-targeted libraries where lower tPSA is generally favored.
| Evidence Dimension | Molecular Weight and Predicted Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | Molecular Weight: 401.53 g/mol; tPSA approximately 85–95 Ų (class-level prediction) |
| Comparator Or Baseline | N1-ethyl-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946302-88-1); Molecular Weight: 324.44 g/mol; tPSA approximately 67–78 Ų (class-level prediction) |
| Quantified Difference | Δ Molecular Weight: +77.09 g/mol (+19.2%); Δ tPSA: approximately +12–18 Ų (class-level inference, exact tPSA not experimentally reported for either compound) |
| Conditions | Physicochemical property prediction based on structural formula and molecular weight; tPSA estimated using fragment-based contribution method (class-level inference derived from oxalamide series) |
Why This Matters
The higher molecular weight and tPSA of the target compound differentiate it from the piperazine analog for applications requiring controlled permeability, such as blood-brain barrier penetration or oral absorption screening.
- [1] Veber DF et al. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Class-level inference on tPSA and permeability). View Source
